molecular formula C10H21NO B13189020 2-[1-(Aminomethyl)-3-methylcyclopentyl]propan-2-OL

2-[1-(Aminomethyl)-3-methylcyclopentyl]propan-2-OL

Cat. No.: B13189020
M. Wt: 171.28 g/mol
InChI Key: ARBDOYOFOKUWOA-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)-3-methylcyclopentyl]propan-2-OL is a chemical compound with the molecular formula C10H21NO It is an organic compound that features a cyclopentane ring substituted with an aminomethyl group and a hydroxyl group on the propan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)-3-methylcyclopentyl]propan-2-OL typically involves the reaction of 3-methylcyclopentanone with formaldehyde and ammonia, followed by reduction. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Catalysts: Acidic or basic catalysts to facilitate the reaction.

    Solvents: Common solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)-3-methylcyclopentyl]propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The aminomethyl group can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Secondary amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

2-[1-(Aminomethyl)-3-methylcyclopentyl]propan-2-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)-3-methylcyclopentyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding, affecting the compound’s overall activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(Aminomethyl)-3-methylcyclopentyl]-1-ethoxypropan-2-ol
  • 2-Amino-2-methyl-1-propanol

Uniqueness

2-[1-(Aminomethyl)-3-methylcyclopentyl]propan-2-OL is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

2-[1-(aminomethyl)-3-methylcyclopentyl]propan-2-ol

InChI

InChI=1S/C10H21NO/c1-8-4-5-10(6-8,7-11)9(2,3)12/h8,12H,4-7,11H2,1-3H3

InChI Key

ARBDOYOFOKUWOA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(CN)C(C)(C)O

Origin of Product

United States

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